molecular formula C17H21N3OS3 B3751050 2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

Cat. No.: B3751050
M. Wt: 379.6 g/mol
InChI Key: ZDHAXRPBZVVMTR-UHFFFAOYSA-N
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Description

2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate is a complex organic compound that features a thiazole ring, a methylphenyl group, and a diethylcarbamodithioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate typically involves multi-step organic reactions One common method includes the formation of the thiazole ring through a cyclization reaction involving a thioamide and a haloketone The methylphenyl group is introduced via a Friedel-Crafts alkylation reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the diethylcarbamodithioate group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate involves its interaction with specific molecular targets. The thiazole ring and the diethylcarbamodithioate moiety are crucial for its binding to enzymes or receptors. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio phenoxy acetic acid: Similar structure with a thiazole ring and a methylphenyl group.

    Benzylamine: Contains an amine group attached to a benzyl group, similar to the amino group in the target compound.

Uniqueness

2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate is unique due to the presence of the diethylcarbamodithioate moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

[2-[[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino]-2-oxoethyl] N,N-diethylcarbamodithioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3OS3/c1-4-20(5-2)17(22)24-11-15(21)19-16-18-14(10-23-16)13-8-6-12(3)7-9-13/h6-10H,4-5,11H2,1-3H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHAXRPBZVVMTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)SCC(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
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2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
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2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
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2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate
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2-{[4-(4-Methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl diethylcarbamodithioate

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